molecular formula C21H17F4N3O2 B2667448 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone CAS No. 1704538-37-3

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

Cat. No. B2667448
CAS RN: 1704538-37-3
M. Wt: 419.38
InChI Key: VWSAXVLTQRKSSH-UHFFFAOYSA-N
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Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone is a useful research compound. Its molecular formula is C21H17F4N3O2 and its molecular weight is 419.38. The purity is usually 95%.
BenchChem offers high-quality (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabotropic Glutamate Receptor Modulation

A study by Liu et al. (2008) explored the use of a similar compound, ADX47273, as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This modulation shows promise for the treatment of schizophrenia and enhances cognitive functions (Liu et al., 2008).

Structural and Antiproliferative Analysis

Prasad et al. (2018) conducted a study on a related compound, focusing on its antiproliferative activity and structural characterization using various spectroscopic techniques. This research contributes to understanding the potential medical applications of such compounds (Prasad et al., 2018).

5-HT1A Receptor Agonism

Research by Vacher et al. (1999) investigated derivatives of 2-pyridinemethylamine, which show selective and potent agonism at 5-HT1A receptors. These findings are significant in the context of developing new antidepressant drugs (Vacher et al., 1999).

Neuropathic Pain Management

Deseure et al. (2002) and Colpaert et al. (2004) explored the effects of 5-HT1A receptor agonists in models of neuropathic pain, offering insights into potential therapeutic applications for managing such conditions (Deseure et al., 2002); (Colpaert et al., 2004).

Supramolecular Architecture

Sharma et al. (2019) investigated the role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives. Understanding these interactions is crucial for the development of pharmaceuticals and other applications (Sharma et al., 2019).

Antimicrobial Activity

Mallesha et al. (2014) synthesized oxime derivatives of a related compound and evaluated their in vitro antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Mallesha et al., 2014).

Formulation Development for Poorly Soluble Compounds

Burton et al. (2012) focused on developing a formulation for a poorly water-soluble compound, which is significant in enhancing the bioavailability of such compounds for clinical applications (Burton et al., 2012).

properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3O2/c22-15-6-2-1-5-13(15)20-26-17(30-27-20)10-12-4-3-9-28(11-12)21(29)14-7-8-16(23)19(25)18(14)24/h1-2,5-8,12H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSAXVLTQRKSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

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